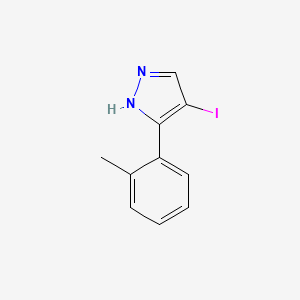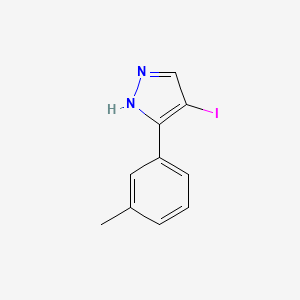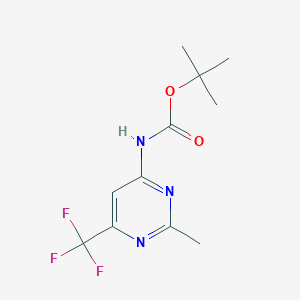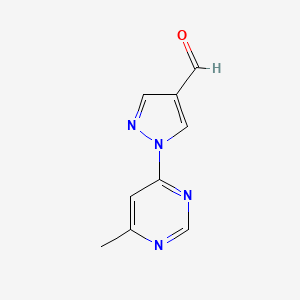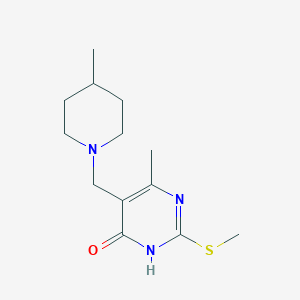
6-Fluoro-8-methylquinoline-4(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-8-methylquinoline-4(1H)-thione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a thione group in the structure of this compound makes it a compound of interest for various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-methylquinoline-4(1H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-Fluoro-8-methylquinoline.
Thionation Reaction: The introduction of the thione group is achieved through a thionation reaction. Common reagents for this reaction include phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures ranging from 100°C to 150°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
6-Fluoro-8-methylquinoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted quinoline derivatives
科学研究应用
6-Fluoro-8-methylquinoline-4(1H)-thione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: It is used in the investigation of enzyme inhibition and receptor binding studies.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and photovoltaic materials.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
作用机制
The mechanism of action of 6-Fluoro-8-methylquinoline-4(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
6-Fluoro-8-methylquinoline: Lacks the thione group, making it less reactive in certain chemical reactions.
8-Methylquinoline-4(1H)-thione: Lacks the fluorine atom, resulting in different electronic properties and biological activities.
6-Fluoroquinoline-4(1H)-thione: Lacks the methyl group, affecting its steric and electronic characteristics.
Uniqueness
6-Fluoro-8-methylquinoline-4(1H)-thione is unique due to the combined presence of the fluorine atom, methyl group, and thione group. This combination imparts distinct electronic properties, reactivity, and biological activities, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C10H8FNS |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
6-fluoro-8-methyl-1H-quinoline-4-thione |
InChI |
InChI=1S/C10H8FNS/c1-6-4-7(11)5-8-9(13)2-3-12-10(6)8/h2-5H,1H3,(H,12,13) |
InChI 键 |
CSJLINYSVBMDEH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1NC=CC2=S)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





